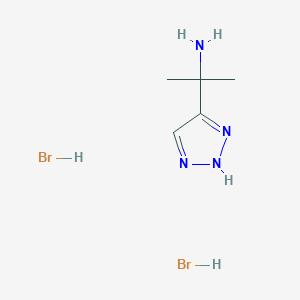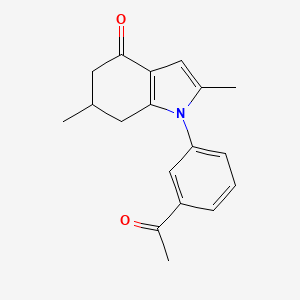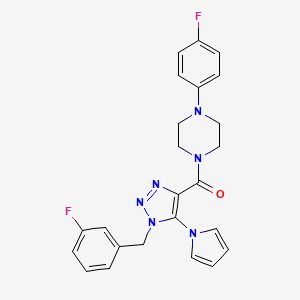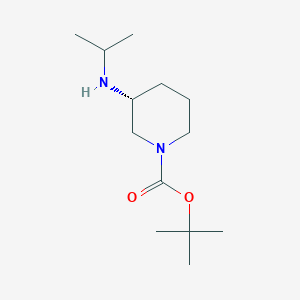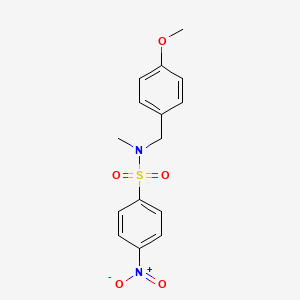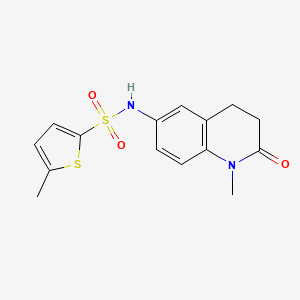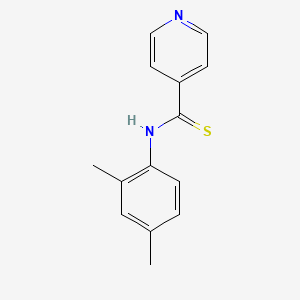
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound used in scientific research for its potential pharmacological properties. It is a member of the pyridazinone family of compounds and has been shown to have potential as an anti-inflammatory and analgesic agent. In
Aplicaciones Científicas De Investigación
Potential Pesticides
Research has explored derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, for their potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction to detail their crystal structures, which is essential for understanding their pesticidal properties. This characterization includes experimental and calculated diffraction peaks, unit-cell parameters, and relative peak intensities, providing a foundational understanding of their potential use in pest management (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Agents
Further studies have synthesized and evaluated derivatives for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research focuses on structural modifications and quantitative structure-activity relationship (QSAR) studies to enhance antibacterial properties, indicating a promising avenue for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Studies
Another significant application is in the synthesis of 4-oxo-thiazolidine derivatives and their antimicrobial studies. These compounds have shown varying degrees of effectiveness against different microbes, emphasizing the role of chemical structure in antimicrobial activity. This research contributes to the development of new antimicrobial compounds with potential applications in medicine and agriculture (Patel, Mistry, & Desai, 2009).
Anticancer Drug Synthesis
There's also an interest in synthesizing compounds with similar chemical structures for anticancer applications. The synthesis involves complex chemical reactions and structural characterization, including X-ray crystallography, to understand the compound's interaction with cancer targets. This research points towards the compound's potential in developing new anticancer drugs (Sharma et al., 2018).
Herbicidal Activities
Additionally, derivatives of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide have been investigated for their herbicidal activities, particularly targeting acetyl-coenzyme A carboxylase in monocot chloroplasts. This research is critical for developing new, more effective herbicides with specific mechanisms of action, highlighting the importance of chemical synthesis and activity evaluation in agricultural chemistry (Xu, Zhang, Wang, & Li, 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-6-8-17(9-7-16)27-14-19(25)22-12-13-24-20(26)11-10-18(23-24)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIDRXBEDKEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine;hydrochloride](/img/structure/B2633768.png)
![Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2633769.png)
![2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2633770.png)
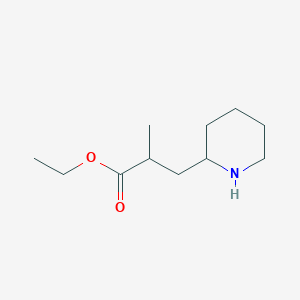
![(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2633772.png)

